FLT3 Kinase Inhibition Evidence Gap
A direct comparison between N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its structural analogs for any biological target could not be established. While closely related 6-phenylimidazo[2,1-b]thiazole-3-carboxamide derivatives have demonstrated potent inhibition of the FLT3 receptor kinase (e.g., compound 19 with an enzymatic IC₅₀ of 0.022 μM and a cellular IC₅₀ of 0.002 μM against MV4-11 cells) [1], this specific N-butyl analog is not included in that study or any other comparable quantitative screen. Its bioactivity remains uncharacterized, preventing any data-driven prioritization over known active compounds.
| Evidence Dimension | FLT3 Kinase Inhibition Potency |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 19 (analog): Enzymatic FLT3 IC₅₀ = 0.022 μM; Cellular MV4-11 IC₅₀ = 0.002 μM |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase assay and cellular proliferation assay (MV4-11 AML cell line) |
Why This Matters
Without target engagement data, the compound cannot be selected over a characterized analog for a kinase-dependent biological study, creating significant program risk.
- [1] Lan, P., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2871–2875. DOI: 10.1016/j.bmcl.2015.05.001 View Source
